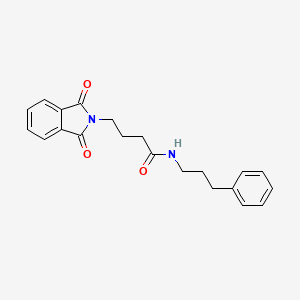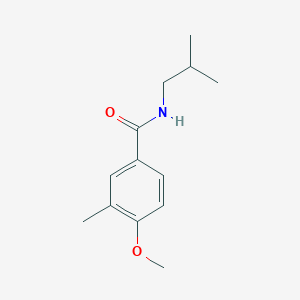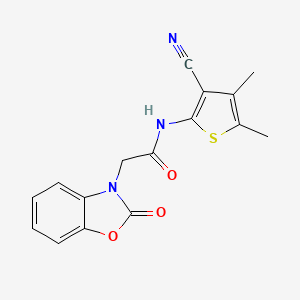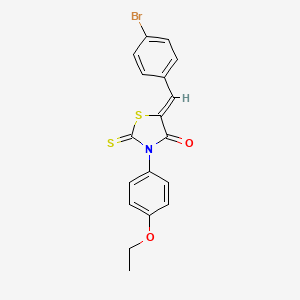
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-phenylpropyl)butanamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves efficient, chiral synthesis techniques with high enantioselectivity, utilizing cheap starting materials and enantiopure chiral reagents through practical strategies. These compounds are often characterized by techniques such as 1H NMR, 13C NMR, and MS, and their purity assessed by chiral HPLC analysis (Wang & Tang, 2009). Another approach involves the reaction of specific dione compounds with chloro-derivatives to produce compounds with related structures, whose molecular configurations are confirmed by X-ray single crystal diffraction (Ming-zhi et al., 2005).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively analyzed using X-ray diffraction, revealing intricate details about their crystallography. For instance, the structure determination of a similar compound elucidated its belonging to the triclinic space group, with precise crystallographic parameters defining its molecular geometry (Ming-zhi et al., 2005).
Chemical Reactions and Properties
Compounds within this chemical family participate in diverse chemical reactions, leading to the synthesis of novel molecules with potential biological activities. Examples include the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, which show promise in reducing blood glucose levels, indicative of their application in diabetes treatment (Nitta et al., 2012).
Applications De Recherche Scientifique
Heterocyclic Synthesis
Compounds structurally related to "4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-phenylpropyl)butanamide" have been utilized in the synthesis of new heterocyclic compounds. For instance, β-oxoanilides serve as precursors for the synthesis of polyfunctionally substituted pyridine and pyrazole derivatives, highlighting the compound's role in generating complex molecular structures with potential biological activities (Hussein, Harb, & Mousa, 2008).
Anticonvulsant Activity
Research has demonstrated that derivatives of 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides exhibit significant anticonvulsant activity. This suggests that compounds within this chemical family could be instrumental in developing new therapeutic agents for treating epilepsy and related seizure disorders (Kamiński et al., 2015).
Catalytic Applications
Nitrogen-doped carbon materials derived from ionic liquids containing butanamide structures have shown efficacy as metal-free catalysts for the electrochemical synthesis of hydrogen peroxide. This application underscores the role of such compounds in sustainable chemical synthesis and environmental applications (Fellinger, Hasché, Strasser, & Antonietti, 2012).
Renewable Energy Sources
The exploration of 2,3-butanediol derivatives for producing renewable gasoline, solvents, and fuel additives highlights the potential of compounds related to "4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-phenylpropyl)butanamide" in contributing to the development of sustainable energy solutions. This research points to innovative methods for utilizing biomass-derived compounds in energy and material sciences (Harvey, Merriman, & Quintana, 2016).
Propriétés
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(3-phenylpropyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c24-19(22-14-6-10-16-8-2-1-3-9-16)13-7-15-23-20(25)17-11-4-5-12-18(17)21(23)26/h1-5,8-9,11-12H,6-7,10,13-15H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJHJQIYWQJDAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-methoxybenzyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4577893.png)
![N-phenyl-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4577898.png)
![1-(2-oxo-2-{4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl}ethyl)-2-phenyl-1H-indole](/img/structure/B4577904.png)
![1-ethyl-3-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B4577910.png)

![3-[(3,5-dichlorophenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4577920.png)
![2,8,9-trimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4577925.png)

![N-benzyl-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B4577934.png)
![5-methyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-isoxazolecarboxamide](/img/structure/B4577936.png)
![1-benzyl-4-(difluoromethyl)-6-(3,4-dimethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4577949.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenoxy)propanamide](/img/structure/B4577972.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-(3,5-dichlorophenyl)urea](/img/structure/B4577980.png)